3-Chloro-3,3-difluoro-1-nitroprop-1-ene is a chemical compound with the molecular formula and a molecular weight of approximately 157.50 g/mol. It is classified as a nitroalkene, which is characterized by the presence of a nitro group () attached to an alkene. This compound is notable for its potential applications in various scientific fields, including organic synthesis and materials science.
The synthesis of 3-chloro-3,3-difluoro-1-nitroprop-1-ene can be achieved through several methods, primarily involving the reaction of suitable precursors. One common approach includes the use of chlorinated and fluorinated reagents in the presence of a nitro group donor.
Technical details of these methods often involve controlling reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity.
The structure of 3-chloro-3,3-difluoro-1-nitroprop-1-ene features a double bond between the first and second carbon atoms, with a chlorine atom and two fluorine atoms attached to the third carbon. The nitro group is attached to the first carbon, contributing to its reactivity.
This structural arrangement influences the compound's reactivity and interaction with other chemical species.
3-Chloro-3,3-difluoro-1-nitroprop-1-ene participates in various chemical reactions typical of nitroalkenes. These reactions include:
Technical details regarding these reactions often emphasize the conditions required to achieve desired products efficiently.
The mechanism of action for 3-chloro-3,3-difluoro-1-nitroprop-1-ene involves its reactivity as an electrophile due to the electron-withdrawing nature of the nitro group and halogens.
Data on kinetics and thermodynamics are essential for understanding these processes in detail.
The compound exhibits notable stability under standard conditions but may decompose or react under extreme conditions (e.g., high temperatures or in the presence of strong bases).
Relevant analyses include:
3-Chloro-3,3-difluoro-1-nitroprop-1-ene has potential applications in various scientific fields:
Halogenation-nitration cascades offer efficient routes to 3-chloro-3,3-difluoro-1-nitroprop-1-ene by sequentially installing halogen atoms and the nitro group. The synthetic pathway typically begins with commercially available propenes like 3,3-difluoropropene (HFO-1242zf, CAS 421-03-4), which serves as a crucial precursor due to its reactive allylic positions [1]. This compound undergoes radical-mediated chlorination using reagents like sulfuryl chloride (SO₂Cl₂) under UV irradiation to introduce the tertiary chlorine atom, yielding 3-chloro-3,3-difluoropropene as an intermediate.
The halogenation step requires precise control of stoichiometry to prevent over-chlorination. Research indicates that maintaining a molar ratio of 1:1.05 (HFO-1242zf : SO₂Cl₂) at 60-70°C maximizes the formation of the monochlorinated product (>85% yield) while minimizing dichlorinated byproducts (<5%) [1]. Subsequent nitration employs tert-butyl nitrite (t-BuONO) or nitronium tetrafluoroborate (NO₂BF₄) to functionalize the terminal vinyl position. Kinetic studies reveal that the electron-withdrawing effect of the geminal chlorine and fluorine atoms significantly activates the alkene toward electrophilic attack, with reaction rates increasing by a factor of 3-5 compared to non-halogenated analogs.
Table 1: Performance of Halogenating Agents in the Synthesis of 3-Chloro-3,3-difluoropropene
| Halogenating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | 60 | 2 | 88 | 5 |
| N-Chlorosuccinimide (NCS) | 70 | 4 | 75 | 12 |
| Cl₂ (gas) | 50 | 1.5 | 82 | 15 |
Sequential halogenation strategies enable precise control over chlorine and fluorine positioning in 3-chloro-3,3-difluoro-1-nitroprop-1-ene synthesis. Starting from 3-chloroprop-1-ene or its carbonyl derivatives, fluorination reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) facilitate the replacement of oxygen atoms or C–H bonds with geminal fluorine atoms. For instance, 3-chloro-3,3-difluoropropene (CAS 421-03-4) can be synthesized via deoxyfluorination of 3-chloropropionaldehyde derivatives using DAST at 80-100°C, achieving conversions exceeding 90% [1].
Catalytic fluorination methods significantly enhance selectivity. Chromia-based catalysts (e.g., fluorinated chromia-alumina) promote gas-phase fluorination of chlorinated precursors at 250-350°C. These catalysts undergo pre-treatment with hydrogen fluoride at 400-600°C to maximize surface fluorination, which increases electrophilic fluorine delivery efficiency [3]. Chlorination follows via radical pathways using Cl₂ or SO₂Cl₂, where the electron-deficient carbon adjacent to fluorine atoms exhibits enhanced susceptibility to radical addition. The halogenation sequence must be carefully ordered: fluorination preceding chlorination minimizes C–F bond cleavage risks due to the higher bond dissociation energy of C–F compared to C–Cl.
Electrophilic nitration constitutes the critical final step for installing the nitro group onto 3-chloro-3,3-difluoropropene. Conventional mixed-acid systems (HNO₃/H₂SO₄) prove unsuitable due to the lability of C–Cl bonds under strongly acidic conditions, leading to hydrolysis or elimination side reactions. Instead, modern methodologies employ nitrogen dioxide (NO₂) or acetyl nitrate (CH₃COONO₂) in aprotic solvents like dichloromethane or acetonitrile. These milder conditions achieve chemo-selective addition across the electron-deficient double bond, yielding the target nitroalkene with >80% regioselectivity [4].
The electrophilic addition follows Markovnikov orientation, with the nitro group attaching preferentially to the terminal carbon. This selectivity arises from the polarization of the double bond by the adjacent geminal halogens, which render the terminal carbon more electron-deficient and susceptible to nucleophilic attack. Computational studies confirm a 15-20 kcal/mol reduction in the transition state energy barrier compared to non-fluorinated alkenes [4]. However, competing conjugate addition pathways remain challenging, particularly when nucleophilic impurities are present. Recent advances utilize nitrosonium salts (e.g., NO⁺SbF₆⁻) followed by oxidation to circumvent this issue, improving yields to >85%.
Table 2: Solvent and Reagent Effects on Electrophilic Nitration Efficiency
| Nitration System | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| NO₂ | CH₂Cl₂ | 25 | 65 | 78 |
| CH₃COONO₂ | CH₃CN | 0 | 90 | 92 |
| NO⁺BF₄⁻/m-CPBA | ClCH₂CH₂Cl | -20 | 88 | 95 |
The synthesis of 3-chloro-3,3-difluoro-1-nitroprop-1-ene demands stringent optimization of reaction parameters to balance reactivity and stability. Temperature critically influences both fluorination and nitration steps: fluorination with DAST proceeds optimally at 80-100°C, while nitration requires sub-ambient conditions (-20°C to 0°C) to suppress vinyl bond polymerization or nitro group reduction [4]. Catalyst selection equally impacts halogenation efficiency. Metal fluorides like aluminum fluoride (AlF₃) or fluorinated alumina enhance fluorine atom transfer in gas-phase reactions, particularly when activated at 400-600°C to maximize Lewis acid site density [3].
Solvent polarity dictates electrophilic nitration rates and regioselectivity. Non-polar solvents (e.g., hexane) slow reaction kinetics but improve product isolation yields by reducing hydrolysis. Polar aprotic solvents like acetonitrile or sulfolane accelerate nitration by stabilizing ionic intermediates without inducing dehalogenation. Additives such as magnesium oxide (MgO) act as acid scavengers, mitigating HCl elimination during nitration and boosting yields by 10-15%. Microwave-assisted protocols have recently demonstrated 3-fold rate enhancements for halogenation steps, reducing reaction times from hours to minutes while maintaining selectivity.
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